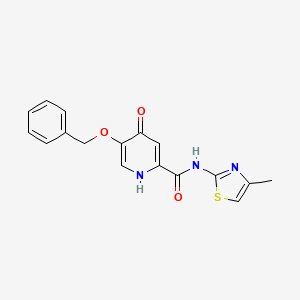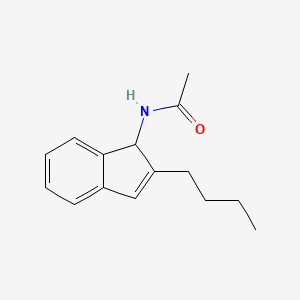
5-(ベンジルオキシ)-N-(4-メチルチアゾール-2-イル)-4-オキソ-1,4-ジヒドロピリジン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(benzyloxy)-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound that features a benzyloxy group, a thiazole ring, and a dihydropyridine core
科学的研究の応用
5-(benzyloxy)-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and bacterial infections.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Chemical Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized via the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the dihydropyridine core.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a thioamide with a haloketone or haloaldehyde.
Coupling Reactions: The final step involves coupling the thiazole ring with the dihydropyridine core through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine core, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 5-(benzyloxy)-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and thiazole ring are crucial for binding to these targets, while the dihydropyridine core can modulate the compound’s reactivity and stability. The exact pathways involved depend on the specific biological context and the target molecule.
類似化合物との比較
Similar Compounds
5-(benzyloxy)-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-3-carboxamide: Similar structure but with a different position of the carboxamide group.
5-(benzyloxy)-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Uniqueness
The unique combination of the benzyloxy group, thiazole ring, and dihydropyridine core in 5-(benzyloxy)-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-5-phenylmethoxy-1H-pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-11-10-24-17(19-11)20-16(22)13-7-14(21)15(8-18-13)23-9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLDCGSKAMIKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=O)C(=CN2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-phenethyl-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2570168.png)


![5-(ethylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2570174.png)
![5-Fluoro-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B2570175.png)
![[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine hydrochloride](/img/structure/B2570176.png)
![6-{4-[2-Hydroxy-2-(thiophen-2-yl)ethyl]piperazine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one hydrochloride](/img/structure/B2570177.png)
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B2570178.png)
![5-bromo-2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2570181.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2570184.png)


![ethyl 5-amino-1-{5-[(4-ethoxyphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate](/img/structure/B2570188.png)

